molecular formula C12H17NO3 B12545297 2,3-Dimethoxy-N,N,6-trimethylbenzamide CAS No. 870282-61-4

2,3-Dimethoxy-N,N,6-trimethylbenzamide

Cat. No.: B12545297
CAS No.: 870282-61-4
M. Wt: 223.27 g/mol
InChI Key: KWUXJGAAXSUNRR-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N,N,6-trimethylbenzamide is a chemical compound with the molecular formula C12H17NO3 It is a derivative of benzamide, characterized by the presence of two methoxy groups and three methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-N,N,6-trimethylbenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with N,N,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N,N,6-trimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dimethoxy-N,N,6-trimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-N,N,6-trimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is likely due to its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-N,N,6-trimethylbenzamide is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

870282-61-4

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2,3-dimethoxy-N,N,6-trimethylbenzamide

InChI

InChI=1S/C12H17NO3/c1-8-6-7-9(15-4)11(16-5)10(8)12(14)13(2)3/h6-7H,1-5H3

InChI Key

KWUXJGAAXSUNRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)OC)C(=O)N(C)C

Origin of Product

United States

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